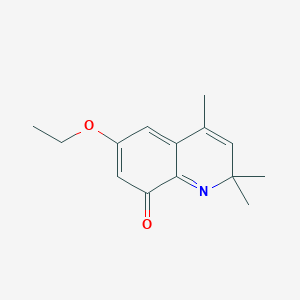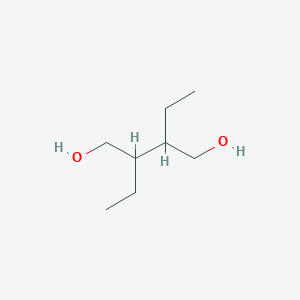![molecular formula C12H17NO4 B14447999 4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1) CAS No. 78245-91-7](/img/structure/B14447999.png)
4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;2-prop-2-enoxyethanol is a compound that combines the properties of 4-aminobenzoic acid and 2-prop-2-enoxyethanolIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 2-prop-2-enoxyethanol is an ether compound that is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . The synthesis of 2-prop-2-enoxyethanol typically involves the reaction of propylene oxide with ethanol under basic conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid. The production of 2-prop-2-enoxyethanol involves the use of propylene oxide and ethanol in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include iron and hydrochloric acid.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
4-Aminobenzoic acid;2-prop-2-enoxyethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the synthesis of folate by bacteria, plants, and fungi.
Medicine: Investigated for its potential use in the treatment of certain medical conditions.
Industry: Used in the production of dyes, sunscreens, and other industrial products.
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The molecular targets and pathways involved include the tetrahydrofolate synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid.
Uniqueness
4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) attached to the benzene ring in the para position. This unique structure allows it to participate in a variety of chemical reactions and makes it an important intermediate in the synthesis of folate .
Properties
CAS No. |
78245-91-7 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-aminobenzoic acid;2-prop-2-enoxyethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-3-1-5(2-4-6)7(9)10;1-2-4-7-5-3-6/h1-4H,8H2,(H,9,10);2,6H,1,3-5H2 |
InChI Key |
ZAVRECRFIBABFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCO.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
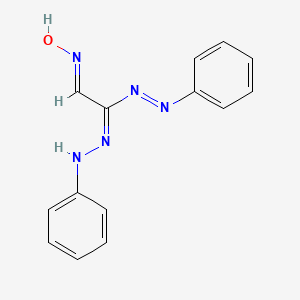
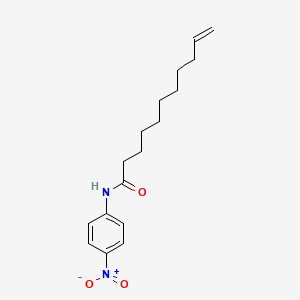
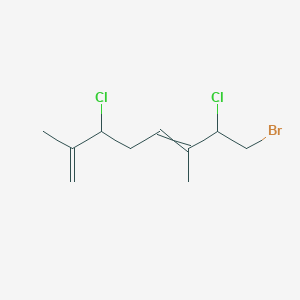
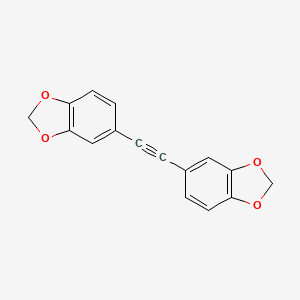
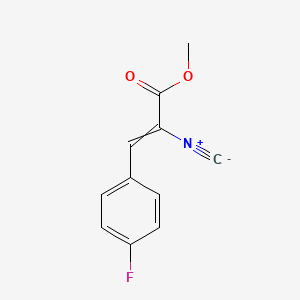
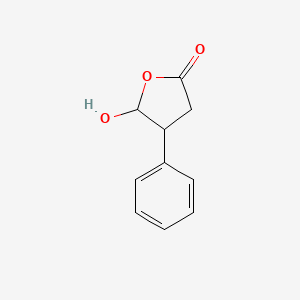
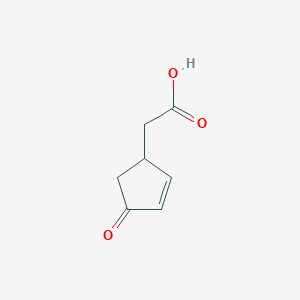
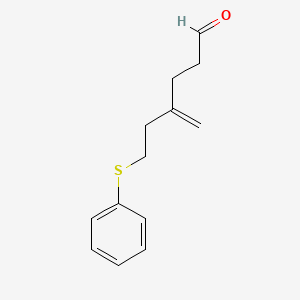
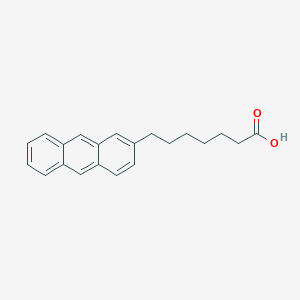
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
